molecular formula C13H14N2O5S B2460466 N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide CAS No. 898653-70-8

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide

Cat. No. B2460466
CAS RN: 898653-70-8
M. Wt: 310.32
InChI Key: KREQLUJIIWAEDK-UHFFFAOYSA-N
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Description

The compound “N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide” is a complex organic molecule that contains several functional groups . It has a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a nitro group (-NO2) and a sulfonamide group (-SO2NH2), both attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (furan and benzene) would likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is often involved in reactions that lead to the formation of amines . The sulfonamide group could participate in reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . These could include its solubility in various solvents, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide is part of a class of compounds that have been synthesized and characterized to understand their structural, electronic, and interaction properties. For example, sulfonamide molecules have been synthesized and characterized using Single Crystal X-Ray Diffraction (SCXRD) and spectroscopic tools. The structural and electronic properties of these compounds have been investigated through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, revealing insights into their stability, reactivity, and interaction with biological proteins (Murthy et al., 2018).

Computational Studies and Molecular Dynamics Simulations

Computational studies play a crucial role in understanding the behavior of these compounds at the molecular level. Investigations into the electronic structure, vibrational spectroscopy, and molecular interactions offer valuable insights into the properties and potential applications of these compounds. These studies can predict how these molecules interact with biological proteins, which is crucial for drug design and material science applications (Murthy et al., 2018).

Potential Pharmaceutical Applications

While your request excludes drug use and side effects, it's worth noting that the structural framework of N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide and related compounds contributes to research in areas potentially related to therapeutic applications. For instance, studies on similar sulfonamide derivatives have investigated their biofilm inhibitory action against bacterial strains, highlighting their potential as antibacterial agents. This research underscores the compounds' relevance in developing treatments for bacterial infections, without delving into specific drug use or side effects (Abbasi et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products . Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The potential applications and future research directions for this compound would depend on its properties and reactivity . It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4-dimethyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S/c1-9-6-12(7-13(10(9)2)15(16)17)21(18,19)14-8-11-4-3-5-20-11/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREQLUJIIWAEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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